Ossani

Oxanes are a class of cyclic ethers characterized by a five-membered ring containing one or more oxygen atoms bonded to carbon atoms. They are widely used in organic synthesis and various applications due to their unique structural features. The simplest oxane is tetrahydrofuran (THF), which has found extensive use as a solvent for reactions involving nucleophiles, electrophiles, and metal catalysts. Another notable oxane is 1,4-dioxane, known for its low toxicity and excellent solvating ability for polar compounds. Oxanes play crucial roles in pharmaceuticals, polymers, and electronic materials industries, contributing to the development of new products and processes through their versatile chemical properties and reactivity profiles.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

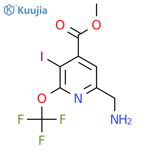

|

4-bromo-1-(oxan-2-yl)-1H-pyrazole | 82099-98-7 | C8H11BrN2O |

|

Tetrahydropyran | 142-68-7 | C5H10O |

|

D-arabino-Hexitol,1,5-anhydro-2-deoxy- | 13035-11-5 | C6H12O4 |

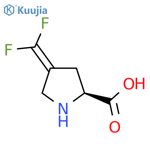

|

2-Isocyanato-tetrahydro-pyran | 1194-00-9 | C6H9NO2 |

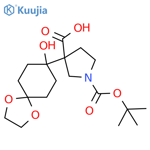

|

6,10-Methano-2H,5H-furo[4,3,2-kl][3]benzoxocin-2-one, 8-(3-furanyl)-4,5a,6,7,8,10,10a,10b-octahydro-6,10b,11-trimethyl-, (5aR,6R,8S,10R,10aS,10bR,11R)- (9CI) | 156979-68-9 | C20H24O4 |

|

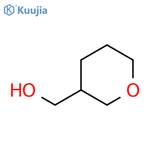

oxan-3-ylmethanol | 14774-36-8 | C6H12O2 |

|

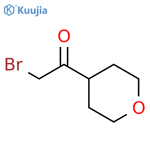

2-Bromo-1-(oxan-4-yl)ethan-1-one | 141095-78-5 | C7H11BrO2 |

|

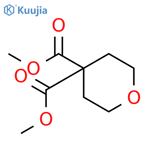

4,4-dimethyl oxane-4,4-dicarboxylate | 149777-00-4 | C9H14O5 |

|

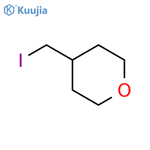

4-(Iodomethyl)tetrahydro-2H-pyran | 101691-94-5 | C6H11IO |

|

6-Oxabicyclo[3.1.0]hexane,2,2'-oxybis- | 2386-90-5 | C10H14O3 |

Letteratura correlata

-

Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213

-

2. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

-

Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261

-

George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857

-

5. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

Fornitori consigliati

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati